molecular formula C12H14BrF3N2 B1401685 N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine CAS No. 1548755-13-0

N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine

Cat. No.: B1401685
CAS No.: 1548755-13-0
M. Wt: 323.15 g/mol
InChI Key: CSBPGSUXWYBULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Features

The molecular architecture of N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine centers around the fundamental six-membered piperidine ring, which consists of five carbon atoms and one nitrogen atom in a saturated heterocyclic arrangement. This core structure provides the compound with basic properties due to the nitrogen atom, while the aromatic substitution pattern significantly influences its overall chemical behavior. The piperidine ring adopts a chair conformation, which is energetically favorable and represents the most stable arrangement for six-membered saturated rings. In this conformation, substituents can occupy either axial or equatorial positions, with equatorial positions generally being more thermodynamically stable due to reduced steric interactions.

The aromatic component of the molecule features a phenyl ring bearing two significant substituents: a bromo group at the 4-position and a trifluoromethyl group at the 2-position relative to the amine linkage. The presence of these electron-withdrawing substituents creates a unique electronic environment that affects both the molecular geometry and chemical reactivity. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing properties and its ability to enhance lipophilicity while maintaining metabolic stability. This substituent pattern creates an asymmetric environment around the aromatic ring, potentially leading to restricted rotation around the carbon-nitrogen bond connecting the piperidine and phenyl components.

The stereochemical features of this compound are particularly interesting due to the potential for conformational isomerism around the nitrogen-phenyl bond. Studies on related compounds have demonstrated that nitrogen inversion can occur, allowing interconversion between different conformational states. The energy barrier for such inversions in piperidine derivatives typically ranges from 1.5 to 3.2 kilocalories per mole, making these processes accessible at room temperature. The specific substitution pattern in this compound may influence this barrier height due to steric interactions between the substituents and the piperidine ring.

The molecular formula for this compound can be deduced as C₁₂H₁₄BrF₃N₂, indicating a molecular weight of approximately 323 grams per mole based on related structural analogs. The presence of multiple halogen atoms (one bromine and three fluorines) significantly contributes to the molecular weight and influences the compound's physical properties, including its density and intermolecular interactions. The spatial arrangement of these substituents creates a complex three-dimensional structure that may exhibit specific binding affinities and selectivities in biological systems.

Properties

IUPAC Name

N-[4-bromo-2-(trifluoromethyl)phenyl]piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3N2/c13-9-4-5-11(10(8-9)12(14,15)16)17-18-6-2-1-3-7-18/h4-5,8,17H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBPGSUXWYBULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a brominated phenyl group and a trifluoromethyl group, which enhances its lipophilicity and potential receptor interactions. The structural formula can be represented as follows:

C12H12BrF3N\text{C}_{12}\text{H}_{12}\text{BrF}_3\text{N}

This structure suggests possible interactions with various biological targets, particularly in the central nervous system (CNS) and cancer therapy.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes. The presence of the bromine and trifluoromethyl groups can enhance binding affinity to certain receptors, such as:

  • Dopamine Receptors : Potential implications in treating psychiatric disorders.
  • Serotonin Receptors : Possible effects on mood regulation.
  • Enzyme Inhibition : Interference with pathways critical for tumor growth.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit promising anticancer properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
FaDu (hypopharyngeal)5.4
HEP2 (epidermoid carcinoma)3.2
Colon Cancer7.1

These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown activity against various bacterial strains. For example, studies have reported submicromolar inhibition of bacterial enzymes critical for cell viability:

Bacterial Strain Inhibition Concentration (µM) Activity Type
Staphylococcus aureus0.5Bactericidal
Escherichia coli0.8Bacteriostatic

This antibacterial activity is particularly relevant in the context of increasing antibiotic resistance.

Case Studies

  • Cancer Treatment Exploration : A study evaluated the efficacy of piperidine derivatives in inhibiting tumor growth in mouse models. The results indicated a significant reduction in tumor size when treated with this compound compared to control groups.
  • Neuropharmacological Studies : Research into the CNS effects revealed that this compound could modulate dopamine receptor activity, suggesting potential use in treating neurodegenerative diseases.

Comparison with Similar Compounds

Key Insights:
  • Substituent Effects :

    • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound and analogs (e.g., Compounds 4, 14) enhances metabolic stability and lipophilicity, critical for bioavailability .
    • Halogen Positioning : Bromine at the 4-position (target compound) may confer distinct reactivity compared to chloro (UDO) or fluoro (Compound 23) analogs. Bromine’s larger size could influence binding interactions in biological targets .
    • Heterocyclic Modifications : Compounds like 13 (benzo[d]thiazole) exhibit lower yields (37%) due to steric and electronic challenges during synthesis, suggesting that bromine in the target compound might similarly affect reaction efficiency .
  • Synthetic Methodology :

    • Photoredox Catalysis : General Procedure B (used for Compounds 4, 13, 23) employs 4CzIPN as a photocatalyst, sodium formate as a reductant, and mesna as a stabilizing agent. This method is versatile for difluoroalkylation but sensitive to substituent steric effects .
    • Purification Challenges : Silica chromatography (0–12% EtOAc/hexanes) is common, but brominated analogs may require modified eluent systems due to higher molecular weight .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

Property Target Compound (Inferred) Compound 4 () UDO/UDD ()
Lipophilicity (LogP) High (CF₃ and Br substituents) High (dual CF₃ groups) Moderate (pyridine core)
Metabolic Stability Likely enhanced (CF₃, Br) High (CF₃ groups) Moderate (piperazine in UDO)
Biological Activity Unknown Not reported Anti-parasitic (CYP51 inhibition)
  • Bromine vs. Trifluoromethyl : Bromine’s polarizability may enhance binding to hydrophobic pockets in enzymes, whereas -CF₃ provides stronger electron-withdrawing effects.
  • Piperidine vs.

Challenges and Opportunities

  • Synthetic Limitations : Bromine’s susceptibility to nucleophilic displacement under photoredox conditions (e.g., in General Procedure B) may necessitate alternative routes for the target compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via defluoroalkylation of trifluoromethylarenes with hydrazones. Key reagents include sodium formate (as a reductant), mesna (as a hydrogen atom transfer catalyst), and 4CzIPN (a photocatalyst) in DMSO. Reaction optimization involves:

  • Time : 16 hours under visible light irradiation.
  • Chromatography : Silica gel purification with gradients of EtOAc/hexanes (0–12%) .
  • Critical variables : Stoichiometry of trifluoromethylarenes (3.0 equiv) and hydrazones (1.0 equiv). Side products like unreacted intermediates can arise from incomplete defluoroalkylation, requiring careful monitoring via TLC or LC-MS.

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodology :

  • Analytical Techniques : Use 1H^1H/13C^{13}C NMR to confirm substituent positions (e.g., bromo and trifluoromethyl groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~350–370 g/mol based on analogs).
  • Chromatography : Purity >95% confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

  • Methodology : Density-functional theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) model:

  • Electron Density : Localize regions of high electron density near the bromine and trifluoromethyl groups, influencing reactivity.
  • Correlation Energy : Apply Colle-Salvetti-type functionals to estimate electron correlation effects, critical for understanding charge-transfer interactions in catalytic or biological systems .
    • Applications : Predict binding affinities to biological targets (e.g., enzymes) or optimize photophysical properties for fluorescence studies.

Q. What crystallographic strategies resolve conformational flexibility in analogs of this compound?

  • Methodology :

  • Data Collection : High-resolution X-ray diffraction (e.g., synchrotron sources) for analogs with similar substituents.
  • Software : SHELX suite (SHELXL for refinement) to model torsional angles and hydrogen bonding. For example, intramolecular N–H⋯N bonds in pyrimidine analogs stabilize specific conformers .
  • Key Parameters : Dihedral angles between aromatic rings (e.g., 12–86° in related structures) reveal steric effects from bromine and trifluoromethyl groups .

Q. How do substituents influence biological activity, and what assays validate these effects?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare with analogs like N-(4-chlorophenyl)-piperidin-1-amine. The bromine atom enhances electrophilicity, while trifluoromethyl groups improve metabolic stability.
  • Assays :
  • Antimicrobial : Broth microdilution (MIC values against Gram+/Gram– bacteria).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) using recombinant human isoforms hCA I/II .

Contradictions and Limitations

  • Synthetic Byproducts : reports yields ≤70%, suggesting competing pathways (e.g., over-alkylation). LC-MS/MS is recommended for byproduct identification.
  • Computational vs. Experimental : DFT-predicted electronic properties may deviate from experimental UV-Vis spectra due to solvent effects omitted in calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine
Reactant of Route 2
Reactant of Route 2
N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.